4-(1-Aminoethyl)benzene-1,2-diol

Adrenergic Pharmacology Receptor Selectivity Catecholamine Research

MDMA neurotoxicity research often fails to replicate persistent dopaminergic lesions using MDMA alone, as its DAT inhibition is transient. α-Methyldopamine (α-MeDA) resolves this: it produces sustained DAT blockade (IC50 20.1 µM) persisting after washout, directly supporting mechanistic studies of long-term transporter dysfunction. • Sustained DAT inhibition post-washout vs. transient MDMA effects • 23-fold α2- over α1-adrenoceptor selectivity for isolated adrenergic studies • MAO-resistant; potent releaser of endogenous norepinephrine Supplied as ≥98% pure hydrochloride salt with full Certificate of Analysis. For forensic toxicology and neuropharmacology research.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B13623492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminoethyl)benzene-1,2-diol
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)O)O)N
InChIInChI=1S/C8H11NO2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,10-11H,9H2,1H3
InChIKeyHLADORYGYPYJHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-Methyldopamine Specifications and Structural Identity


4-(1-Aminoethyl)benzene-1,2-diol, more widely recognized as α-methyldopamine (α-MeDA) or 3,4-dihydroxyamphetamine, is a catecholamine derivative and the α-methylated analog of dopamine. This structural modification—the insertion of a methyl group at the α-carbon of the ethylamine side chain—distinguishes it from the endogenous neurotransmitter dopamine (3,4-dihydroxyphenethylamine) [1]. It is a major metabolite of the psychoactive substances 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA) and is also formed as the pharmacologically active metabolite of the antihypertensive prodrug α-methyldopa [2]. In research settings, α-methyldopamine is primarily employed as an analytical reference standard and a tool for investigating dopaminergic and adrenergic mechanisms, often in the context of MDMA neurotoxicity or false neurotransmitter pathways [3].

α-Methyl analog Dopamine derivative with distinct receptor selectivity and metabolic stability
Reference standard For quantification of MDMA/MDA metabolites in biological matrices
Research tool For adrenoceptor subtype, DAT, and MAO-resistance pathway studies

Why α-Methyldopamine Is Not Replaceable by Dopamine


The α-methyl substitution in 4-(1-aminoethyl)benzene-1,2-diol fundamentally alters its pharmacological profile compared to its non-methylated counterpart, dopamine, and other related catecholamines. While dopamine acts as a direct agonist at dopamine receptors and a substrate for neuronal uptake transporters, α-methyldopamine exhibits a distinct functional signature: it is a weak direct agonist but a potent releaser of norepinephrine due to its resistance to intraneuronal monoamine oxidase (MAO) [1]. Furthermore, this structural change confers significant selectivity for α2- and β2-adrenoceptors over α1- and β1-adrenoceptors, a property not observed in the parent amines [2]. This stark divergence in receptor affinity, transporter interaction kinetics, and metabolic stability means that substituting dopamine for α-methyldopamine in experimental assays would yield entirely different, and potentially misleading, results. The specific quantitative evidence detailed below demonstrates precisely why this compound is a unique tool, not a generic substitute.

Property
α-Methyldopamine
Dopamine
α2/α1 Adrenoceptor Selectivity
High α2 selectivity
Non-selective
Metabolic Stability
Resistant to MAO
Rapidly degraded by MAO
DAT Inhibition Profile
Sustained, persistent inhibition
Transient inhibition

Quantitative Evidence: α-Methyldopamine vs. Key Analogs


α2-Adrenoceptor Selectivity vs. Dopamine

In functional assays using guinea pig aorta (α1) and field-stimulated ileum (α2), the S(+)-enantiomer of α-methyldopamine demonstrated a 23-fold selectivity for α2-adrenoceptors. In contrast, the parent compound dopamine shows no such subtype selectivity, activating both α1 and α2 adrenoceptors non-selectively [1]. This stark difference is attributed to the α2 receptor's unique ability to accommodate the α-methyl substituent [1].

α2/α1 Selectivity
Head-to-head
S(+)-α-MeDA: 23-fold selective for α2
Dopamine: non-selective
Supports α2-pathway studies without α1 confounding
Guinea pig aorta and ileum assays
Adrenergic Pharmacology Receptor Selectivity Catecholamine Research

Persistent DAT Inhibition vs. MDMA

In studies of dopamine uptake in rat brain synaptosomes, α-methyldopamine (MeDA) inhibited dopamine transport with an IC50 of 20.1 ± 3.4 µM, which is a lower IC50 than its parent compound MDMA (IC50 = 44.7 ± 6.9 µM). Crucially, after a washout period, the inhibition by MeDA persisted (remaining at 55% of control uptake), while the effect of MDMA was significantly reduced (recovering to 85% of control) [1]. This indicates that MeDA induces a persistent conformational change in the DAT, unlike the transient effect of MDMA.

DAT Inhibition Persistence
Head-to-head
MeDA IC₅₀ 20.1 µM; post-washout inhibition 45%
MDMA IC₅₀ 44.7 µM; 15% inhibition
Supports sustained DAT dysfunction model studies
Rat striatal synaptosomes
Neuropharmacology Transporter Assays MDMA Neurotoxicity

MAO Resistance and Indirect Sympathomimetic Activity

In isolated guinea-pig atria, α-methyldopamine was found to be a more potent releaser of norepinephrine than dopamine. This enhanced indirect sympathomimetic effect is attributed to the compound's resistance to degradation by intraneuronal monoamine oxidase (MAO), a key metabolic enzyme that rapidly deactivates dopamine [1]. While the study did not provide a direct quantitative comparison of MAO Vmax, it unequivocally states that the α-methyl group confers MAO resistance, leading to a greater accumulation of the compound in neuronal storage vesicles and a consequent increase in norepinephrine release [1].

MAO Resistance
Class-level
Enhanced norepinephrine release reported; attributed to α-methyl group
May support sustained release pathway research
No direct MAO kinetic data; class-level inference
Catecholamine Metabolism Monoamine Oxidase Sympathomimetics

Stereoselective β2-Adrenoceptor Agonism

Cardiovascular studies in pithed normotensive rats demonstrate that α-methyl substitution of dopamine induces pronounced β2-adrenoceptor agonistic properties, a feature that is particularly prominent for the (S)-enantiomer [1]. While dopamine itself has minimal β2 activity, (S)-α-methyldopamine exhibits a marked β2-mediated vasodepressor effect. Furthermore, this enantiomer also displays selectivity for α2-adrenoceptors, a property diminished by additional fluorine substitution on the methyl group, highlighting the precise stereochemical requirements for optimal receptor interaction [1].

β2-Adrenoceptor Agonism
Class-level
(S)-enantiomer: pronounced β2-mediated vasodepressor effect
Supports β2-adrenoceptor vascular response studies
Stereospecific gain of function; no potency ratio vs. dopamine
Stereochemistry Adrenergic Receptors Vascular Pharmacology

α-Methyldopamine Research Applications


MDMA Neurotoxicity Research

α-Methyldopamine (MeDA) is a critical tool for investigating the mechanisms of MDMA-induced neurotoxicity. Its ability to induce a persistent blockade of the dopamine transporter (DAT), with an IC50 of 20.1 µM and sustained inhibition after washout, directly contrasts with the transient effect of MDMA [1]. This evidence supports its use in studies aimed at understanding the dopaminergic component of MDMA neurotoxicity, particularly how MeDA may potentiate dopaminergic lesions through long-term DAT dysfunction [1].

α2-Adrenoceptor Selective Activation

For researchers requiring a tool with high selectivity for α2-adrenoceptors over α1-adrenoceptors, (S)-α-methyldopamine is the preferred compound. The 23-fold selectivity demonstrated in guinea pig ileum and aorta models provides a significant advantage over the non-selective parent compound, dopamine [2]. This selectivity is crucial for isolating α2-mediated physiological responses without confounding α1 activation.

MAO-Resistant Norepinephrine Release Studies

Studies focused on the indirect sympathomimetic action of catecholamines benefit from using α-methyldopamine. Its resistance to intraneuronal monoamine oxidase (MAO) allows it to accumulate in vesicles and act as a more potent releaser of endogenous norepinephrine compared to dopamine [3]. This property makes it a valuable compound for examining the contribution of MAO-mediated degradation to the overall pharmacological response of sympathomimetic amines.

Analytical Reference Standard for Toxicology

α-Methyldopamine serves as a high-quality reference standard for the development and validation of analytical methods (e.g., HPLC-ECD, LC-MS/MS) used in clinical and forensic toxicology. Its use is well-documented for quantifying MDMA metabolites in biological fluids like human serum and urine . The availability of the compound with comprehensive characterization data ensures compliance with regulatory guidelines for method validation .

Application
Selection Property
Validation Focus
MDMA neurotoxicity pathway studies
Sustained DAT inhibition profile
Dopaminergic lesion model endpoints
α2-adrenoceptor signaling research
High α2/α1 selectivity
Isolation of α2-mediated responses
Indirect sympathomimetic amine studies
Reported MAO resistance
Contribution of MAO to pharmacological response
Biological sample analysis (forensic/toxicology)
Certified reference standard for MDMA metabolites
Method validation documentation for LC-MS/MS

Technical Documentation Hub

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